

literature review of 5-fluorobenzofuran derivatives in medicinal chemistry

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Compound of Interest

Compound Name: (5-Fluorobenzofuran-2-yl)boronic acid

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An In-depth Technical Guide to 5-Fluorobenzofuran Derivatives in Medicinal Chemistry

Introduction

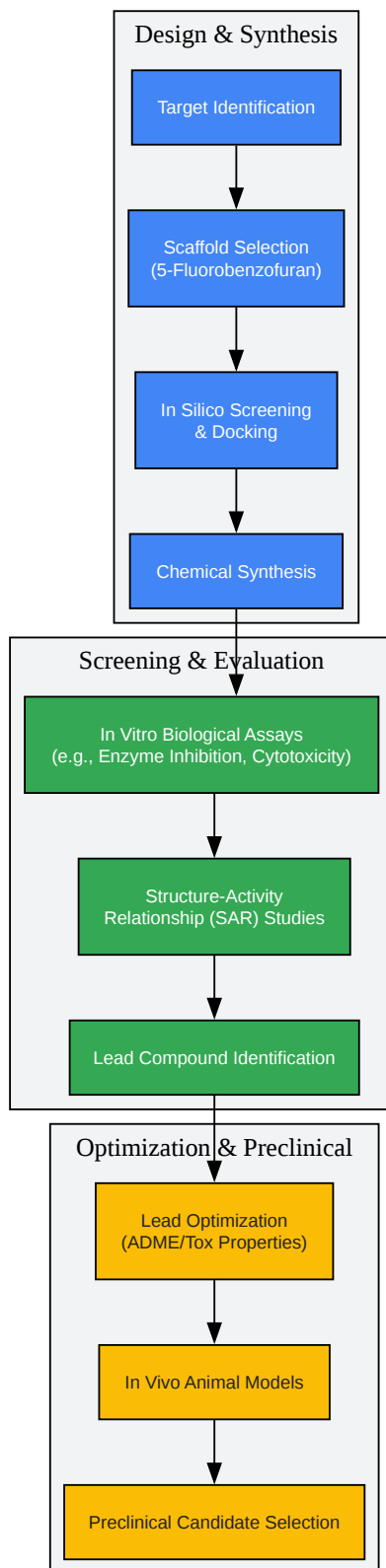
Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, is a prominent scaffold in medicinal chemistry.[1][2] Found in various natural products and synthetic compounds, benzofuran derivatives exhibit a wide spectrum of biological activities.[3][4][5] The introduction of a fluorine atom into organic molecules can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and bioavailability.[6] Specifically, the 5-fluoro substitution on the benzofuran ring has been a key strategy in the development of novel therapeutic agents across various disease areas, including oncology, neurodegenerative disorders, and infectious diseases.[1][7][8] This technical guide provides a comprehensive review of the synthesis, biological evaluation, and medicinal chemistry applications of 5-fluorobenzofuran derivatives.

Synthesis of 5-Fluorobenzofuran Derivatives

The synthesis of 5-fluorobenzofuran derivatives often involves multi-step reaction sequences. A common strategy is the construction of the benzofuran core from appropriately substituted phenols and subsequent modifications.

General Synthetic Workflow

The discovery and development of bioactive 5-fluorobenzofuran derivatives typically follow a structured workflow, from initial design to lead optimization.



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Caption: Drug discovery workflow for 5-fluorobenzofuran derivatives.

Medicinal Chemistry Applications

Anticancer Activity

5-Fluorobenzofuran derivatives have shown significant potential as anticancer agents, acting through various mechanisms, including kinase inhibition and antiproliferative effects. The addition of a fluorine atom often enhances the cytotoxic effects of these compounds.[9]

- **Kinase Inhibition:** Several 5-fluorobenzofuran derivatives have been developed as potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.
 - **PI3K/mTOR Pathway:** A series of 5-ureidobenzofuran-3-one indoles were developed as potent inhibitors of PI3K α and mTOR. A 7-fluoro group on the indole ring, in combination with the benzofuranone core, enhanced cellular potency. Compound 18i from this series showed significant tumor shrinkage in an in vivo breast cancer model.[10]
 - **Aurora B Kinase:** A small-molecule benzofuran derivative, identified through high-throughput screening, was characterized as a selective Aurora B kinase inhibitor. This compound induced G2/M cell cycle arrest and suppressed tumor growth in xenograft models.[11]
 - **CDK2 Inhibition:** Certain 3-(piperazinylmethyl)benzofuran derivatives, including those with fluorine substitutions, have been identified as novel type II CDK2 inhibitors, demonstrating potent antiproliferative activity against various cancer cell lines.[9][12]
- **Urokinase-type Plasminogen Activator (uPA) Inhibition:** The addition of a fluorine atom at position 4 of a 2-benzofuranyl group attached to an amiloride derivative resulted in a two-fold increase in potency as a uPA inhibitor, with a K_i of 88 nM and an IC_{50} of 0.43 μ M.[1][7]

Table 1: Anticancer Activity of Selected Fluorobenzofuran Derivatives

Compound Class/Reference	Target/Assay	Activity (IC50/Ki)	Cancer Cell Line(s)
5-Ureidobenzofuran-3-one indole (18i)[10]	PI3Kα / mTOR	Potent cellular activity	MDA-MB-361 (Breast)
4-Fluorobenzofuran amiloride derivative[1][7]	uPA Inhibition	Ki = 88 nM; IC50 = 0.43 μM	-
3-(Piperazinylmethyl)benzofuran (9h)[9]	CDK2 Inhibition	IC50 = 40.91 nM	-
3-(Piperazinylmethyl)benzofuran (11d)[9]	CDK2 Inhibition	IC50 = 41.70 nM	-
3-(Piperazinylmethyl)benzofuran (13b)[9]	Cytotoxicity	IC50 = 1.04 μM	Panc-1 (Pancreatic)
Benzofuran derivative (17i)[13]	LSD1 Inhibition	IC50 = 0.065 μM	H460, MCF-7, A549

Applications in Neurodegenerative Diseases

5-Fluorobenzofuran derivatives are being investigated as multifunctional agents for the treatment of Alzheimer's disease (AD), targeting key pathological features of the disease.[14][15]

- Cholinesterase Inhibition: The primary therapeutic strategy for AD involves inhibiting acetylcholinesterase (AChE) to increase acetylcholine levels in the brain.[15] Novel 3-aminobenzofuran derivatives have been synthesized and evaluated for their cholinesterase inhibitory activity.[14]
 - Compound 5f, containing a 2-fluorobenzyl moiety, was identified as the most effective inhibitor against both AChE and butyrylcholinesterase (BuChE), with IC50 values ranging from 0.64 to 81.06 μM for the series.[14]

- **β-Amyloid Aggregation Inhibition:** A key event in AD pathogenesis is the aggregation of the β-amyloid (Aβ) peptide.[14] Selected 5-fluorobenzofuran derivatives have shown the ability to inhibit both self-induced and AChE-induced Aβ aggregation.[14] Compound 5f was found to be approximately two times more effective than the reference drug donepezil in inhibiting Aβ aggregation.[14]

Table 2: Anti-Alzheimer's Activity of 5-Fluorobenzofuran Derivatives

Compound/Reference	Target	Activity (IC50 / % Inhibition)
3-Aminobenzofuran (5f)[14]	AChE / BuChE Inhibition	IC50 = 0.64 - 81.06 μM (series)
3-Aminobenzofuran (5f)[14]	Self-induced Aβ Aggregation	29.8% Inhibition @ 10 μM
2-Arylbzofuran (20)[16]	AChE Inhibition	IC50 = 0.086 μmol·L-1

Anti-inflammatory Activity

Fluorinated benzofuran derivatives have demonstrated significant anti-inflammatory effects. The presence of fluorine and bromine atoms has been shown to enhance these biological effects.[17]

- **Cyclooxygenase (COX) Inhibition:** Certain monofluorinated benzofuran derivatives directly inhibit COX-1 and COX-2 enzymes, which are key mediators of inflammation.[17]
 - Compound 6, a monofluorinated benzofuran, significantly reduced COX-1 activity with an IC50 of 5 μM and strongly reduced COX-2 activity with an IC50 of 13 μM.[17]

Table 3: Anti-inflammatory Activity of Fluorinated Benzofuran Derivatives

Compound/Reference	Target	Activity (IC50)
Monofluorinated Benzofuran (6)[17]	COX-1 Inhibition	5 μ M
Monofluorinated Benzofuran (6)[17]	COX-2 Inhibition	13 μ M
Monofluorinated Benzofuran (5)[17]	COX-2 Inhibition	28.1 μ M

Antimicrobial Activity

The benzofuran scaffold is a component of many compounds with antimicrobial properties, and the addition of fluorine can enhance this activity.[3][9]

- **Antibacterial Activity:** Derivatives of 5-nitrofuran, which share a furan core, have shown potent activity against various bacteria.[9] Similarly, benzofuran derivatives synthesized by reacting hydrazines with 4-fluorobenzaldehyde have been evaluated for their antibacterial effects.[18]

Table 4: Antimicrobial Activity of Related Furan Derivatives

Compound Class/Reference	Target Organism	Activity (MIC)
5-nitrofuran-2-yl derivative[9]	S. epidermidis	3.91 μ g/mL
5-nitrofuran-2-yl derivative[9]	S. aureus	15.62 μ g/mL

Experimental Protocols

Synthesis of Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate

This protocol describes a modified Meerwein arylation to synthesize a fluorinated phenylfuran derivative, a precursor for more complex benzofuran structures.[9]

- Materials: 2-Fluoro-4-nitroaniline, 6 M Hydrochloric acid (HCl), Sodium nitrite (NaNO₂), Methyl furan-2-carboxylate, Copper(II) chloride (CuCl₂), Acetone, Water, Cyclohexane, Ethyl acetate (EtOAc).[9]
- Procedure:
 - Dissolve 2-fluoro-4-nitroaniline (3.2 mmol) in 6 M HCl and cool the solution to 0 °C.[9]
 - Add an aqueous solution of NaNO₂ (1.2 mmol) dropwise, maintaining the temperature between 0–5 °C to form the diazonium salt.[9]
 - In a separate flask, prepare a solution of methyl furan-2-carboxylate (3.0 mmol) and CuCl₂ (0.214 mmol) in acetone.[9]
 - Add the diazonium salt solution to the furan solution, keeping the reaction temperature between 20–30 °C.[9]
 - Purify the crude product by flash column chromatography using a cyclohexane–EtOAc (9:1) mixture.[9]

Cholinesterase Inhibition Assay (Ellman's Method)

This in-vitro assay is used to evaluate the inhibitory activity of compounds against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[14]

- Principle: The method is based on the reaction of acetylthiocholine with 5,5'-dithio-bis-(2-nitrobenzoic) acid (DTNB) to produce a colored product, which can be measured spectrophotometrically.[14]
- General Procedure:
 - Prepare solutions of the test compounds at various concentrations.
 - In a 96-well plate, add the enzyme solution (AChE or BuChE), DTNB solution, and the test compound solution.
 - Pre-incubate the mixture.

- Initiate the reaction by adding the substrate (acetylthiocholine or butyrylthiocholine).
- Measure the absorbance at a specific wavelength over time.
- Calculate the percentage of inhibition and determine the IC₅₀ values.

Cell Proliferation Assay (WST-1 Assay)

This assay is used to determine the antiproliferative effects of compounds on cancer cell lines.
[\[17\]](#)

- Procedure:
 - Plate cells (e.g., HCT116) in a 96-well plate and allow them to adhere for 24 hours.[\[17\]](#)
 - Treat the cells with various concentrations of the test compounds (e.g., 5, 10, 20, 50, and 100 μ M) for 72 hours.[\[17\]](#)
 - Add WST-1 reagent to each well and incubate.
 - Measure the absorbance, which is proportional to the number of viable cells.
 - Express results as a percentage of proliferation compared to untreated controls and calculate IC₅₀ values.[\[17\]](#)

Conclusion

5-Fluorobenzofuran derivatives represent a versatile and highly promising class of compounds in medicinal chemistry. The strategic incorporation of a fluorine atom at the 5-position of the benzofuran scaffold has consistently led to the development of potent and selective agents for a range of therapeutic targets. These derivatives have demonstrated significant efficacy as anticancer agents by inhibiting key kinases, as multifunctional agents for Alzheimer's disease by targeting both cholinesterases and A β aggregation, and as effective anti-inflammatory compounds. The continued exploration of the structure-activity relationships and the development of novel synthetic methodologies will undoubtedly lead to the discovery of new clinical candidates based on this privileged scaffold.

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